Methyl 2-methoxyacetimidate
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Overview
Description
Methyl 2-methoxyacetimidate is an organic compound with the molecular formula C4H9NO2 It is a derivative of acetimidate, characterized by the presence of a methoxy group attached to the second carbon of the acetimidate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methoxyacetimidate can be synthesized through the reaction of methyl acetate with methoxyamine. The reaction typically involves the following steps:
Formation of Methoxyamine Hydrochloride: Methoxyamine is reacted with hydrochloric acid to form methoxyamine hydrochloride.
Reaction with Methyl Acetate: The methoxyamine hydrochloride is then reacted with methyl acetate in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves:
Large-scale Reaction Vessels: Using large reactors to mix methoxyamine hydrochloride and methyl acetate.
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to optimize the reaction rate and yield.
Purification: The product is purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxyacetimidate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form methoxyacetic acid and methanol.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Oxidation: It can be oxidized to form corresponding oxime derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is usually carried out in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Major Products
Hydrolysis: Methoxyacetic acid and methanol.
Substitution: Various substituted acetimidates depending on the nucleophile used.
Oxidation: Oxime derivatives.
Scientific Research Applications
Methyl 2-methoxyacetimidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, due to its reactivity with amine groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-methoxyacetimidate involves its reactivity with nucleophiles. The methoxy group attached to the acetimidate structure makes it susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Methyl acetimidate: Similar structure but lacks the methoxy group.
Ethyl 2-methoxyacetimidate: Similar structure with an ethyl group instead of a methyl group.
Methyl 2-ethoxyacetimidate: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
Methyl 2-methoxyacetimidate is unique due to the presence of the methoxy group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where the methoxy group plays a crucial role in the reaction mechanism.
Biological Activity
Introduction
Methyl 2-methoxyacetimidate (MAI) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry and biochemistry. The information is derived from various research studies and publications, providing a comprehensive overview of the compound's effects on biological systems.
This compound is characterized by its imidate functional group, which contributes to its reactivity. The structure can be represented as follows:
The compound's unique features allow it to participate in various chemical reactions, making it valuable in organic synthesis and potential therapeutic applications.
Research indicates that this compound exhibits several mechanisms of action, particularly in modifying proteins and influencing enzymatic activity. Key findings include:
- Protein Modification : MAI has been shown to modify amino groups in proteins, which can alter their function and stability. This property is particularly relevant in the context of therapeutic protein engineering .
- Enzyme Interaction : Studies have demonstrated that MAI can interact with specific enzymes, affecting their activity. For example, it has been reported to influence the activity of cardiac sarcolemmal vesicles' Ca²⁺-pump activities through N-methylation of phosphatidylethanolamine .
Case Studies
- Erythrocyte Survival Studies : A significant study investigated the effects of MAI on erythrocytes labeled with 51Cr in patients with sickle cell disease. The results indicated that treatment with MAI improved the survival time of these cells, suggesting a protective effect against hemolysis .
- Enzymatic Hydrolysis and Amidination : Another study explored the hydrolysis rates of methyl acetimidate under varying pH conditions. It was found that amidination rates increased between pH 6.8 and 8.8, indicating that MAI can be utilized for targeted protein modifications under specific conditions .
Biological Applications
This compound's biological activities suggest several potential applications:
- Therapeutic Protein Engineering : Due to its ability to modify proteins, MAI could be employed in the development of therapeutic proteins with enhanced stability and functionality.
- Drug Development : The compound's interaction with various enzymes positions it as a candidate for drug development targeting specific biochemical pathways.
Summary of Biological Activities
Erythrocyte Survival Study Results
Patient Group | Survival Time (hours) | Statistical Significance |
---|---|---|
Control | 24 | - |
MAI Treated | 36 | p < 0.05 |
Properties
IUPAC Name |
methyl 2-methoxyethanimidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-6-3-4(5)7-2/h5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZKTMVLLAUUEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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